

Technical Guide: Boc-NHCH₂CH₂-PEG1-azide (CAS 176220-30-7)

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Compound of Interest		
Compound Name:	Boc-NHCH2CH2-PEG1-azide	
Cat. No.:	B3348523	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NHCH₂CH₂-PEG1-azide, with the CAS number 176220-30-7, is a heterobifunctional linker molecule widely utilized in bioconjugation and the development of targeted therapeutics.[1] Its structure incorporates a tert-butoxycarbonyl (Boc) protected amine, a short polyethylene glycol (PEG) spacer, and a terminal azide group. This configuration makes it an invaluable tool in "click chemistry," particularly for the synthesis of Proteolysis Targeting Chimeras (PROTACs). [2][3][4] PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[2][3]

The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the Boc-protected amine and the azide offer orthogonal handles for sequential conjugation reactions.[1] This guide provides a comprehensive overview of the technical data, experimental protocols, and conceptual workflows associated with Boc-NHCH₂CH₂-PEG1-azide.

Chemical and Physical Properties

The fundamental properties of Boc-NHCH₂CH₂-PEG1-azide are summarized in the table below, providing a quick reference for experimental planning.



Property	Value	Reference(s)
CAS Number	176220-30-7	[3]
IUPAC Name	tert-butyl (2-(2- azidoethoxy)ethyl)carbamate	[5]
Synonyms	Azido-PEG1-Boc Amine, Boc- NHCH2CH2-PEG1-N3	[5]
Molecular Formula	С9Н18N4О3	[3]
Molecular Weight	230.26 g/mol	[3]
Appearance	Colorless to light yellow liquid	[2]
SMILES	CC(C)(C)OC(=O)NCCOCCN= [N+]=[N-]	
Storage Conditions	Store at -20°C for long-term stability (up to 3 years, pure form). Can be stored at 4°C for up to 2 years. In solvent, store at -80°C for up to 6 months.	[3]

Applications in Drug Discovery and Bioconjugation

The primary application of Boc-NHCH₂CH₂-PEG1-azide is as a linker in the construction of PROTACs.[2][3] PROTACs are bifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker.[2][3] This molecule serves as a segment of that linker.

Beyond PROTACs, its utility extends to various bioconjugation applications where a PEG spacer is desired to connect a biomolecule to another molecule or a surface.[1] The azide group allows for highly specific and efficient conjugation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or to strained cycloactynes via strain-promoted azide-alkyne cycloaddition (SPAAC).[2][4]

Experimental Protocols



Boc Deprotection

Prior to conjugating the amine group, the Boc protecting group must be removed. This is typically achieved under acidic conditions.

Materials:

- Boc-NHCH₂CH₂-PEG1-azide
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate or magnesium sulfate
- Rotary evaporator

Procedure:

- Dissolve the Boc-protected linker in DCM.
- Add an excess of trifluoroacetic acid (e.g., 20-50% v/v in DCM).
- Stir the reaction at room temperature for 1-2 hours.
- Monitor the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
- Neutralize the residue by dissolving it in DCM and washing with saturated sodium bicarbonate solution.
- · Wash the organic layer with brine.



 Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the deprotected amine-azide linker.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide group of the linker to an alkynefunctionalized molecule.

Materials:

- Amine-PEG1-azide (deprotected linker from section 4.1) or Boc-NHCH2CH2-PEG1-azide
- Alkyne-functionalized molecule (e.g., a protein ligand)
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a stabilizing ligand
- Solvent (e.g., DMSO/water mixture, t-butanol/water)

Procedure:

- Dissolve the alkyne-functionalized molecule and Boc-NHCH2CH2-PEG1-azide (typically 1.0-1.2 equivalents) in the chosen solvent system.
- Prepare a stock solution of the copper catalyst. For example, a 10 mM catalyst stock can be made by mixing equal volumes of a 20 mM CuSO₄ solution and a 20 mM TBTA or THPTA solution.
- Add the copper catalyst solution to the reaction mixture.
- Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).



- Add the sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) state and initiate the reaction.
- Allow the reaction to proceed at room temperature for 1-4 hours, or as determined by reaction monitoring (TLC or LC-MS).
- Upon completion, the product can be purified by an appropriate method, such as preparative HPLC or silica gel chromatography.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that is highly biocompatible.

Materials:

- Boc-NHCH2CH2-PEG1-azide
- A molecule functionalized with a strained alkyne (e.g., DBCO or BCN)
- Aqueous buffer (e.g., PBS) or a suitable organic solvent

Procedure:

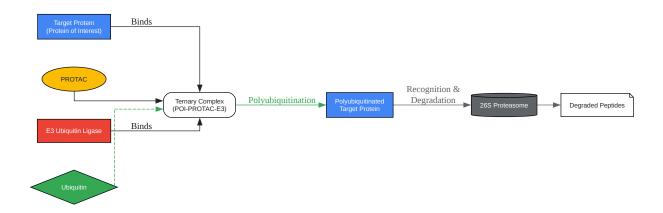
- Dissolve the strained alkyne-containing molecule in the chosen solvent.
- Add Boc-NHCH2CH2-PEG1-azide (typically 1.5-2.0 equivalents).
- Incubate the reaction mixture at room temperature. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne.
- Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE if conjugating to a protein).
- Purify the final conjugate using a suitable method, such as size-exclusion chromatography or reverse-phase HPLC.

Visualizations



PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC, utilizing a linker derived from Boc-NHCH₂CH₂-PEG1-azide, induces targeted protein degradation.



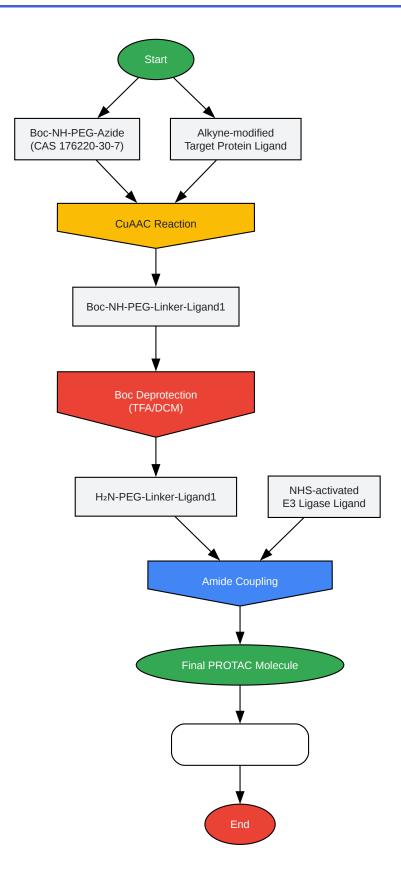
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Caption: The PROTAC induces proximity between the target protein and an E3 ligase, leading to ubiquitination and degradation.

General Experimental Workflow for PROTAC Synthesis

This diagram outlines a typical workflow for synthesizing a PROTAC using Boc-NHCH₂CH₂-PEG1-azide and click chemistry.





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Caption: A sequential workflow for PROTAC synthesis using click chemistry followed by amide coupling.

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References

- 1. Boc-NHCH2CH2-PEG1-azide [myskinrecipes.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Carbamic acid, N-[2-(2-azidoethoxy)ethyl]-, 1,1-dimethylethyl ester CAS#: 176220-30-7 [amp.chemicalbook.com]
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